3,3-Dimethyltriaz-1-ene
Description
Historical Context of Triazenes in Chemical Research
The journey of triazene (B1217601) chemistry began in 1858 with the pioneering work of German organic chemist Johann Peter Griess. chempedia.infowikipedia.orgnih.gov Griess discovered that treating an aromatic amine with nitrous acid resulted in an unstable salt, which he named a diazonium salt. chempedia.infowikipedia.org This discovery of the diazotization reaction laid the groundwork for the synthesis of a new class of compounds, the triazenes, and by extension, the development of azo dyes. chempedia.infonih.gov While the initial synthesis of triazene compounds occurred in the early 1900s, their full potential in organic synthesis was not realized until much later. numberanalytics.com The evolution of triazene chemistry is intrinsically linked to the advancements in diazotization reactions and a deeper understanding of nitrogen-nitrogen bond formation. numberanalytics.com Over the past few decades, there has been a renewed interest in triazenes, driven by the development of new synthetic methods and the discovery of novel applications. numberanalytics.com
The Role of Triazenes as Versatile Chemical Building Blocks
Triazenes have established themselves as invaluable and multifaceted building blocks in the field of organic synthesis. numberanalytics.comnih.govrsc.org Their utility stems from their stability and their capacity to participate in a wide array of synthetic transformations. nih.gov Triazenes are synthesized from readily available starting materials, such as anilines or alkyl azides, making them easily accessible for various chemical applications. wiley.com
One of the key aspects of their versatility lies in their ability to act as a stable, protected form of diazonium salts. scispace.com This allows for the safe handling and storage of these otherwise reactive species. scispace.com The triazene group can be selectively decomposed under specific conditions to regenerate the diazonium salt, which can then be used in a variety of subsequent reactions. wikipedia.orgwiley.com This "catch-and-release" strategy has made triazenes particularly useful in complex synthetic sequences.
Triazenes are instrumental in a range of chemical reactions, including:
Cross-coupling reactions: They can be used to form carbon-carbon and carbon-heteroatom bonds. numberanalytics.comresearchgate.net
Cyclization and annulation reactions: These are crucial for the construction of complex ring systems found in many natural products and pharmaceutical drugs. numberanalytics.com
Functional group transformations: The triazene moiety can be converted into various other functional groups. numberanalytics.com
Furthermore, triazenes have found applications as linkers on solid supports for combinatorial chemistry, in the synthesis of polymers, and in the construction of novel heterocyclic systems. wiley.comresearchgate.net Their ability to be easily formed and then selectively cleaved has made them indispensable tools for chemists. wiley.com
Significance of the 3,3-Dimethyltriaz-1-ene Structural Motif in Advanced Chemical Synthesis
The this compound structural motif is of particular importance in advanced chemical synthesis due to its specific reactivity and applications. This moiety is a key component in a number of significant compounds and synthetic strategies.
A prominent example of its significance is its presence in the anticancer drug Dacarbazine (B1669748) . nih.govnih.gov Dacarbazine, which is used in the treatment of metastatic malignant melanoma and Hodgkin's lymphoma, contains a 3,3-dimethyltriaz-1-enyl group attached to an imidazole (B134444) carboxamide core. wikipedia.orgnih.govnih.gov
The this compound group serves several key roles in organic synthesis:
Protecting Group: It can function as a protecting group for sensitive secondary amines. wikipedia.org
Intermediate in Synthesis: It acts as an important intermediate in the synthesis of more complex organic molecules. evitachem.com
Methylating Agent: Under certain conditions, it can act as a source of a methyl group.
The reactivity of the this compound moiety is central to its utility. It can undergo various reactions, including oxidation, reduction, and substitution reactions, allowing for the modification of its properties. evitachem.com The presence of the nitrogen atoms allows for nucleophilic substitutions, which can be used to further functionalize the molecule. evitachem.com
Structure
3D Structure
Properties
CAS No. |
73105-85-8 |
|---|---|
Molecular Formula |
C2H7N3 |
Molecular Weight |
73.10 g/mol |
IUPAC Name |
N-diazenyl-N-methylmethanamine |
InChI |
InChI=1S/C2H7N3/c1-5(2)4-3/h3H,1-2H3 |
InChI Key |
KZEFZLRNGNWORL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=N |
Origin of Product |
United States |
Synthetic Methodologies for 3,3 Dimethyltriaz 1 Ene and Its Derivatives
General Principles of Triazene (B1217601) Synthesis
The foundational methods for creating the triazene backbone are versatile, allowing for the preparation of a wide array of substituted derivatives.
A prevalent and traditional method for synthesizing 1-aryl-3,3-dialkyltriazenes involves a two-step process initiated by the diazotization of an aromatic amine. epfl.chlippertt.ch In this reaction, a primary aromatic amine, such as a substituted aniline (B41778), is treated with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0-5 °C) to form a diazonium salt. lippertt.chevitachem.comresearchgate.net This intermediate diazonium salt is generally unstable and is used immediately in the subsequent step. lippertt.chresearchgate.net
The freshly prepared diazonium salt solution is then coupled with a secondary amine, such as dimethylamine (B145610) or piperidine, in an alkaline buffer solution. lippertt.chevitachem.comnih.gov The reaction proceeds via the addition of the dialkylamine to the diazonium ion, leading to the formation of the stable triazene product, which often precipitates from the solution. lippertt.chnih.gov The temperature must be kept low throughout the coupling reaction to prevent the decomposition of the diazonium salt. lippertt.ch This method is highly adaptable for creating a library of triazenes by varying the aniline precursor and the secondary amine. epfl.chnih.gov
An alternative and powerful strategy for triazene synthesis involves the reaction of organic azides with organometallic reagents, such as Grignard (organomagnesium) or organolithium compounds. researchgate.netresearchgate.net This approach is particularly useful for preparing trisubstituted triazenes that may be difficult to access via the diazotization route. researchgate.netnih.gov The general mechanism involves the addition of the organometallic reagent to the terminal nitrogen of the organic azide (B81097). raineslab.com
One reported method describes a one-pot synthesis where Grignard reagents react with specific organic azides, like 1-azido-4-iodobutane (B3378850) or 4-azidobutyl-4-methylbenzenesulfonate, to regioselectively form triazenes through an intramolecular cyclization step. researchgate.netnih.gov This procedure has proven effective for synthesizing a diverse range of aryl, heteroaryl, vinyl, and alkyl triazenes. researchgate.netnih.gov While the use of highly reactive organometallic reagents can limit functional group tolerance, modified versions of this route have been developed to broaden its scope. researchgate.net
Table 1: Overview of General Triazene Synthesis Methods
| Method | Key Reactants | General Description | Key Features |
| Diazotization/Coupling | 1. Primary Aromatic Amine (Aniline) 2. Sodium Nitrite/Acid 3. Secondary Amine | An aniline is converted to a diazonium salt at low temperature, which is then immediately reacted with a secondary amine to form the triazene. lippertt.chevitachem.com | Well-established; suitable for aryl triazenes; requires controlled, low temperatures. epfl.chlippertt.ch |
| Organometallic/Azide Reaction | 1. Organic Azide 2. Grignard or Organolithium Reagent | An organometallic reagent adds across the N=N bond of an organic azide to form a triazenide intermediate, which is then trapped. researchgate.netresearchgate.net | Versatile for trisubstituted triazenes; can be a one-pot procedure; functional group tolerance can be a limitation. researchgate.netnih.gov |
Synthesis of 3,3-Dimethyltriaz-1-ene 2-Oxides and Analogues
The synthesis of N-oxidized triazene derivatives often starts from a stable salt precursor, which is then subjected to various alkylation and functionalization reactions to build more complex structures.
The sodium salt of 1-hydroxy-3,3-dimethyl-1-triazene 2-oxide serves as a key starting material for a variety of more complex triazene 2-oxide derivatives. This salt can be reacted with different electrophiles to introduce new functional groups. For instance, a method has been developed for the synthesis of triazeneoxidoacetic acid chloride by reacting the sodium salt with haloacetic acid esters. researchgate.net Similarly, this salt reacts with β- or γ-nitroxyalcohol chloromethyl ethers to yield 1-[(nitroxyalkoxy)methoxy]-3,3-dialkyl-1-triazene 2-oxides. researchgate.netresearchgate.net
Another application involves the reaction with chloroacetonitrile (B46850) to prepare 1-cyanomethyl derivatives. researchgate.netresearchgate.net These cyanomethyl compounds are themselves versatile intermediates that can be heated with sodium azide in DMF to produce 3,3-disubstituted 1-(tetrazol-5-ylmethoxy)triaz-1-ene 2-oxides. researchgate.netresearchgate.net
The this compound 2-oxide scaffold can undergo various functionalization reactions to create a diverse range of analogues. One key intermediate, 1-chloromethoxy-3,3-dimethyltriaz-1-ene 2-oxide, is particularly useful. It reacts with dinitropyrazoles to form 1-[(dinitro-1H-pyrazol-1-yl)methoxy)]-3,3-dimethyltriaz-1-ene 2-oxides. researchgate.netresearchgate.net
Further functionalization can be achieved on derivatives containing reactive groups. For example, 2-hydroxyethyl derivatives of 1,1'-[methylenebis(oxy)]bis(triaz-1-ene 2-oxides) can be halogenated to replace the hydroxy groups with halide atoms. iaea.orgbakhtiniada.ru These haloethyl derivatives can undergo further nucleophilic substitution; for instance, N-2-bromoethyl derivatives can be converted to their N-2-nitroxyethyl counterparts. osti.gov
Table 2: Examples of Functionalization Reactions of Triazene 2-Oxides
| Starting Material | Reagent(s) | Product Type | Reference(s) |
| 1-Hydroxy-3,3-dialkyl-1-triazene 2-oxide sodium salts | Chloroacetonitrile | 1-Cyanomethyl derivatives | researchgate.netresearchgate.net |
| 1-Cyanomethyl derivatives | Sodium azide, DMF | 1-(Tetrazol-5-ylmethoxy)triaz-1-ene 2-oxides | researchgate.net |
| 1-Chloromethoxy-3,3-dimethyltriaz-1-ene 2-oxide | Dinitropyrazoles | 1-[(Dinitro-1H-pyrazol-1-yl)methoxy)]-3,3-dimethyltriaz-1-ene 2-oxides | researchgate.netresearchgate.net |
| 1,1'-[Methylenebis(oxy)]bis[3-alkyl-3-(2-hydroxyethyl)triaz-1-ene 2-oxides] | Halogenating agents | 1,1'-[Methylenebis(oxy)]bis[3-alkyl-3-(2-haloethyl)triaz-1-ene 2-oxides] | iaea.orgbakhtiniada.ru |
| N-2-Bromoethyl derivatives of bis(triaz-1-ene 2-oxides) | Silver nitrate | N-2-Nitroxyethyl derivatives | osti.gov |
Synthetic procedures have been specifically developed for methylene-bis(1-oxy-3,3-dialkyl-1-triazene 2-oxides). researchgate.net One common method involves the reaction of salts of 1-hydroxy-3,3-dialkyl-1-triazene 2-oxides with a linking agent like dibromomethane. researchgate.netresearchgate.netresearchgate.net An alternative route involves the reaction of these same salts with 1-chloromethoxy-3,3-dialkyl-1-triazene 2-oxides. researchgate.netresearchgate.netresearchgate.net
Furthermore, the reaction of 3,3-disubstituted 1-chloromethoxy-1-triazene 2-oxides with tetramethylammonium (B1211777) hydroxide (B78521) also yields the corresponding [methylenebis(oxy)]bis(1-triazene 2-oxides). researchgate.netmathnet.ru These bis-triazene oxide structures can be further modified, for example, by introducing hydroxyethyl (B10761427) groups to create 3,3-bis(2-hydroxyethyl) and 3,3,3'-tris(2-hydroxyethyl) derivatives of 1,1'-[methylenebis(oxy)]bis(triaz-1-ene 2-oxides). bakhtiniada.rurcsi.science
Targeted Synthesis of Specific Derivatives Containing the this compound Moiety
The versatile reactivity of the this compound group allows for its incorporation into a wide array of molecular frameworks. This section explores the specific synthetic routes developed for several key derivatives.
Synthesis of 2-(3,3-Dimethyltriaz-1-en-1-yl)benzoic Acid and Related Compounds
2-(3,3-Dimethyltriaz-1-en-1-yl)benzoic acid is a valuable intermediate in organic synthesis, particularly as a precursor for generating arynes. ntu.edu.sg Its synthesis typically begins with the corresponding amino-substituted benzoic acid. The amino group is converted into a diazonium salt, which is then reacted with dimethylamine to furnish the desired triazene. This compound and its derivatives are noted for their role in cycloaddition reactions. ntu.edu.sg
| Starting Material | Key Reagents | Product | Reference |
| 2-Aminobenzoic acid | 1. NaNO2, HCl2. Dimethylamine | 2-(3,3-Dimethyltriaz-1-en-1-yl)benzoic acid | ntu.edu.sgcymitquimica.com |
| Substituted anilines | 1. NaNO2, HCl2. Dimethylamine | Various aryl triazenes | ntu.edu.sg |
Synthesis of Pyrazolo- and Pyrazole-Carboxylic Acid Derivatives Incorporating this compound
The synthesis of pyrazole (B372694) derivatives containing the this compound moiety often starts from a substituted pyrazole, such as a nitropyrazole carboxylic acid ester. clockss.org A common synthetic pathway involves the reduction of the nitro group to an amino group, followed by diazotization and subsequent reaction with dimethylamine. clockss.org This method has been successfully employed to produce compounds like 4-(3,3-Dimethyltriaz-1-en-1-yl)-3-methyl-1H-pyrazol-5-carboxylic acid methyl ester. clockss.org These pyrazole derivatives are of interest for their potential biological activities. mdpi.com
A notable one-pot procedure has been developed for the synthesis of pyrazolotriazinones from a triazene carboxylate key intermediate. clockss.org This approach involves an amide coupling followed by an acid-mediated cyclization. clockss.org
| Starting Material | Key Steps | Product | Yield | Reference |
| 3-Methyl-4-nitro-1H-pyrazol-5-carboxylic acid methyl ester | 1. Hydrogenation (Pd/C)2. Diazotization (NaNO2, HCl)3. Reaction with dimethylamine | 4-(3,3-Dimethyltriaz-1-en-1-yl)-3-methyl-1H-pyrazol-5-carboxylic acid methyl ester | 48% | clockss.org |
| Triazene carboxylate | 1. Amide coupling (PyBOP)2. Acetic acid-induced cyclization | Pyrazolotriazinones | - | clockss.org |
Preparation of Triazene-Amonafide Derivatives
Novel triazene-amonafide derivatives have been designed and synthesized as potential antitumor agents. nih.govresearchgate.net The synthesis of these chimeric molecules involves linking a triazene moiety to the amonafide (B1665376) backbone. researchgate.net For instance, 2-(2-(diisopropylamino)ethyl)-5-(3,3-dimethyltriaz-1-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione was synthesized as part of this effort. nih.gov The synthetic strategy often relies on the transformation of a diazonium salt at a key step in the synthetic sequence. researchgate.net
| Compound Name | Molecular Formula | Key Synthetic Feature | Reference |
| 2-(2-(diisopropylamino)ethyl)-5-(3,3-dimethyltriaz-1-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | C25H31N5O2 | Attachment of a dimethyltriazene moiety to an amonafide derivative | nih.gov |
| 5-(3,3-diethyltriaz-1-en-1-yl)-2-(2-(diisopropylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | C27H35N5O2 | Attachment of a diethyltriazene moiety to an amonafide derivative | nih.gov |
Synthesis of Furanyl, Pyranyl, and Ribosyl Derivatives of 4-(3,3-Dimethyl-1-triazeno)imidazole-5-carboxamide
The synthesis of furanyl, pyranyl, and ribosyl derivatives of 4-(3,3-dimethyl-1-triazeno)imidazole-5-carboxamide (Dacarbazine, DTIC) and its pyrazole analog (DTPC) has been explored to develop compounds with potential antileukemic activity. lookchem.comnih.govlookchem.com The general approach involves the reaction of the silylated heterocyclic base (DTIC or DTPC) with a suitable halo-sugar derivative. nih.govlookchem.com
For example, reacting silylated DTIC with 2-chlorotetrahydrofuran (B82840) yields a single tetrahydrofuran-2-yl derivative. nih.govlookchem.com Similarly, the reaction of silylated DTPC with 2-chlorotetrahydropyran produced two positional isomers of the tetrahydropyran-2-yl derivative. nih.govlookchem.com
| Heterocyclic Base | Reactant | Product Type | Reference |
| Silylated DTIC | 2-Chlorotetrahydrofuran | Tetrahydrofuran-2-yl derivative | nih.govlookchem.com |
| Silylated DTPC | 2-Chlorotetrahydropyran | Tetrahydropyran-2-yl derivatives (isomers) | nih.govlookchem.com |
| Silylated DTIC/DTPC | 2,3,5-tri-O-acetyl-D-ribofuranosyl bromide | β-D-ribofuranosyl derivatives | lookchem.com |
Synthesis of 1-(2-Chloro-4-nitrophenyl)-3,3-dimethyltriaz-1-ene
1-(2-Chloro-4-nitrophenyl)-3,3-dimethyltriaz-1-ene is a reagent used in organic synthesis. The synthesis of this compound follows the general and well-established procedure for creating aryl triazenes. It begins with the diazotization of the corresponding aniline, 2-chloro-4-nitroaniline, using a nitrite source in an acidic medium. The resulting diazonium salt is then coupled with dimethylamine to yield the final triazene product.
| Starting Material | Key Reagents | Product | Reference |
| 2-Chloro-4-nitroaniline | 1. NaNO2, acid2. Dimethylamine | 1-(2-Chloro-4-nitrophenyl)-3,3-dimethyltriaz-1-ene |
Reactivity and Reaction Mechanisms of 3,3 Dimethyltriaz 1 Ene Systems
Decomposition Pathways
The stability of the triazene (B1217601) group is highly dependent on its environment, readily undergoing decomposition when exposed to acid, light, or heat. These decomposition pathways are fundamental to its application in chemical synthesis and its biological activity.
Acid-Induced Decomposition of Aryltriazenes
The decomposition of aryltriazenes in the presence of acid is a well-established process that serves as a reliable method for generating diazonium ions in situ. ntu.edu.sg A kinetic study of the reaction between 3-alkyl-1-aryltriazenes and benzoic acids supports a mechanism where the rate-determining step involves a synchronous proton transfer and the departure of an alkyl cation. rsc.orgrsc.org This acid-catalyzed decomposition can proceed through competing heterolytic and homolytic pathways, paralleling the reactions of corresponding diazonium ions. researchgate.net
The general mechanism begins with the protonation of the triazene nitrogen atom (N3). This is followed by the cleavage of the N2-N3 bond, which releases a secondary amine (dimethylamine in the case of a 3,3-dimethyl-substituted triazene) and forms an arenediazonium ion. This highly reactive diazonium ion can then lose dinitrogen (N₂) to generate a highly reactive aryl cation or aryl radical, which can be trapped by various nucleophiles present in the reaction medium. researchgate.netsci-hub.st
For instance, 1-aryl-3,3-dialkyltriazenes have been shown to decompose in the presence of acids to form aryl radicals, which can then participate in subsequent reactions. researchgate.net This acid-promoted decomposition is also a key feature in the biological activity of certain triazene-containing compounds, which show a preference for reaction at acidic sites in DNA. nih.gov
Photochemical Decomposition of Triazenes (e.g., Dacarbazine)
Triazenes are known to be sensitive to light, and this photosensitivity can lead to their decomposition. researchgate.nettaylorandfrancis.com Dacarbazine (B1669748) (DTIC), an anticancer agent, serves as a prime example of this photochemical liability. When exposed to light, dacarbazine undergoes degradation, which can impact its efficacy. researchgate.nettaylorandfrancis.com
The photochemical decomposition of a drug can involve several processes, including photoionization, photodissociation, photoaddition, and photoisomerization. nih.gov For dacarbazine, exposure to UV light leads to the formation of degradation products, with 2-azahypoxanthine (B601068) being a notable example. researchgate.net The rate and extent of this photodegradation are influenced by factors such as the pH of the medium and the wavelength of the light. researchgate.net Studies have shown that changes in the UV-Vis absorbance spectra of dacarbazine upon irradiation are indicative of its conversion to photo-products. researchgate.net Due to this instability, dacarbazine solutions must be protected from light during storage and administration to maintain their chemical integrity. taylorandfrancis.combccancer.bc.ca
Thermal Decomposition of 3,3-Dimethyltriaz-1-ene 2-Oxides
Thermal decomposition is a reaction where a single compound breaks down into two or more simpler substances upon heating. askfilo.comdoubtnut.com While specific research on the thermal decomposition of this compound 2-oxides is specialized, the synthesis and reactivity of related triazene 2-oxide (diazeniumdiolate) compounds have been explored. These compounds are often investigated as potential nitric oxide (NO) donors. researchgate.netresearchgate.net The thermal stability of these compounds is a critical factor, with decomposition onset temperatures being a key parameter measured during their characterization. researchgate.net For example, the explosive decomposition of dacarbazine is noted at temperatures between 250°C and 255°C. e-lactancia.org The mechanism for the thermal breakdown of these N-oxide derivatives would likely involve the cleavage of the triazene backbone, potentially releasing nitrogen gas and other small molecules, a process influenced by the substituents on the triazene core. mathnet.ru
Role as Precursor and Leaving Group in Organic Reactions
The triazene group is an effective leaving group, making aryltriazenes valuable precursors in organic synthesis. By treating them with protic or Lewis acids, they can generate arenediazonium compounds, which are versatile intermediates for a wide range of transformations. ntu.edu.sgresearchgate.net
Generation of Aryl Halides, Phenols, and Trifluoromethanesulfonates
Aryltriazenes serve as stable and easily handleable precursors to arenediazonium salts, which can be readily converted into a variety of functionalized aromatic compounds. beilstein-journals.org
Aryl Halides: The reaction of aryltriazenes with a halogen source under acidic conditions provides a straightforward route to aryl halides. For example, treatment with sources of fluoride, chloride, bromide, or iodide ions in an acidic medium yields the corresponding aryl halide in moderate to good yields. ntu.edu.sg
Phenols: The synthesis of phenols from aryltriazenes can be achieved by decomposing the triazene with acid in an aqueous solution. ntu.edu.sgbeilstein-journals.org The in situ generated diazonium salt reacts with water to produce the phenol (B47542). This method is an alternative to traditional phenol syntheses like the Sandmeyer-type reaction. beilstein-journals.orgd-nb.info
Aryl Trifluoromethanesulfonates (Triflates): Aryltriazenes can be converted to aryl triflates by reaction with trifluoromethanesulfonic acid (TfOH). ntu.edu.sg Aryl triflates are themselves useful substrates in cross-coupling reactions. The use of related aryltrimethylammonium trifluoromethanesulfonates as precursors for nucleophilic substitution has also been demonstrated to be highly effective. umich.edu
The following table summarizes the transformation of aryltriazenes into these key compound classes.
| Starting Material | Reagent(s) | Product Type | Ref. |
| Aryltriazene | Halogen Anion (X⁻), Acid | Aryl Halide (Ar-X) | ntu.edu.sg |
| Aryltriazene | Acid (e.g., H₂SO₄), H₂O | Phenol (Ar-OH) | ntu.edu.sg |
| Aryltriazene | Trifluoromethanesulfonic Acid (TfOH) | Aryl Triflate (Ar-OTf) | ntu.edu.sg |
Formation of Biaryls and Aryl Azides
The utility of aryltriazenes extends to the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of biaryls and aryl azides.
Biaryls: Aryltriazenes can react with aromatic solvents in the presence of an acid like trifluoroacetic acid (TFA) to produce biaryls. sci-hub.st The mechanism involves the formation of an arenediazonium ion, which then decomposes to an aryl radical. This radical subsequently attacks the aromatic solvent to form the biaryl product. sci-hub.st This approach is related to the Gomberg-Bachmann reaction but can offer advantages by avoiding the isolation of unstable diazonium salts. sci-hub.st Furthermore, aryltriazenes have been successfully employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids to furnish biaryls under mild conditions. beilstein-journals.org
Aryl Azides: The conversion of aryltriazenes to aryl azides is accomplished by treating the triazene with sodium azide (B81097) (NaN₃) under acidic conditions, such as in the presence of trifluoroacetic acid or BF₃·OEt₂. ntu.edu.sg The intermediate diazonium ion is trapped by the azide anion to yield the desired aryl azide. ntu.edu.sg
The table below outlines typical conditions for these syntheses.
| Starting Material | Reagent(s) | Product Type | Ref. |
| Aryltriazene | Aromatic Solvent, CF₃COOH | Biaryl | sci-hub.st |
| Aryltriazene | Arylboronic Acid, Pd Catalyst | Biaryl | beilstein-journals.org |
| Aryltriazene | NaN₃, Acid (e.g., TFA) | Aryl Azide | ntu.edu.sg |
Generation of Arynes for Cycloaddition Reactions
Arynes are highly reactive intermediates that can be generated from aryltriazenes and subsequently trapped in cycloaddition reactions. nih.govwikipedia.orgwiley-vch.de This method provides a valuable route to constructing complex carbocyclic and heterocyclic frameworks. The generation of arynes from 1,2-disubstituted arenes often proceeds under milder conditions than traditional dehydrohalogenation methods. wikipedia.org
One common strategy involves the use of ortho-silylaryl triflates as aryne precursors. chemrxiv.org In this approach, fluoride-induced desilylation triggers the elimination of the triflate group, leading to the formation of the aryne intermediate. This method has proven to be compatible with a range of functional groups. nih.gov
The reactivity of the generated aryne is influenced by the substituents on the aromatic ring. For instance, the reaction of an aryne bearing a methoxy (B1213986) group at the 3-position with sodium amide is regioselective, affording a single product. In contrast, an aryne with a methyl group at the same position yields a mixture of regioisomers. wiley-vch.de The choice of base and reaction conditions can also influence the outcome of the reaction. For example, using potassium phosphate (B84403) as a base for the deprotonation of aryl(TMP)iodonium salts (where TMP = 2,4,6-trimethoxyphenyl) provides a mild and efficient method for aryne generation. nih.gov
The generated arynes can participate in various cycloaddition reactions, including [4+2] cycloadditions with dienes like furan (B31954) and cyclopentadiene, and [3+2] cycloadditions with nitrones. nih.govnih.gov These reactions allow for the rapid construction of complex polycyclic systems.
A notable application is the hexadehydro-Diels–Alder (HDDA) reaction, which involves the cycloaddition of a 1,3-diyne and an alkyne to generate a benzyne (B1209423) intermediate. wikipedia.org This strategy has been employed in the synthesis of diverse aromatic compounds.
Table 1: Examples of Aryne Generation and Trapping Reactions
| Aryne Precursor | Reagents | Aryne Intermediate | Trapping Agent | Product | Reference |
| 1-(2-(Trimethylsilyl)phenyl)-3,3-dimethyltriazene | CsF | Benzyne | Furan | 1,4-Epoxy-1,4-dihydronaphthalene | chemrxiv.org |
| Aryl(TMP)iodonium salt | K₃PO₄ | Substituted Benzyne | Nitrone | Isoxazoline derivative | nih.gov |
| 3-Bromobenzofuran | Base | 2,3-Didehydrobenzofuran | Ethanol | 2-Ethoxybenzofuran | wikipedia.org |
Triazenes as Masked Arylamines for Nucleophilic Substitution and Deprotection
The triazene group can serve as a protecting group for arylamines, masking their reactivity until deprotection is desired. nih.govresearchgate.net This strategy is particularly useful in multi-step syntheses where the amine functionality needs to be preserved during various transformations. nih.gov The triazene group is stable under a variety of reaction conditions, including those involving strong bases and reducing agents. researchgate.netthieme-connect.de
Protection of a primary arylamine is typically achieved through diazotization followed by reaction with a secondary amine, such as dimethylamine (B145610), to form the corresponding 1-aryl-3,3-dimethyltriazene. wikipedia.orgepfl.ch This protected form of the arylamine can then undergo various reactions without affecting the masked amino group.
Deprotection to regenerate the primary arylamine can be accomplished under acidic conditions. researchgate.net For instance, treatment with trifluoroacetic acid effectively cleaves the triazene group. nih.gov This mild deprotection condition allows for the presence of other sensitive functional groups in the molecule.
The use of triazenes as masked arylamines has been demonstrated in nucleophilic aromatic substitution reactions. For example, iodo- or bromo-substituted aryltriazenes can be converted to their corresponding arylmagnesium derivatives, which can then react with various electrophiles. thieme-connect.de In some cases, the triazene can be considered a masked arylamine that undergoes intramolecular nucleophilic addition with an arylmagnesium reagent to form carbazole (B46965) derivatives. ntu.edu.sg
Furthermore, the triazene functionality itself can be replaced by a range of nucleophiles, including halides, alkoxides, and sulfides, under acidic conditions. epfl.chresearchgate.net This transformation proceeds through the in situ generation of an aryldiazonium salt. epfl.ch
Table 2: Protection and Deprotection of Arylamines using Triazenes
| Amine | Protection Reagents | Protected Amine (Triazene) | Deprotection Reagents | Regenerated Amine | Reference |
| Aniline (B41778) | NaNO₂, HCl; Dimethylamine | 1-Phenyl-3,3-dimethyltriazene | Trifluoroacetic Acid | Aniline | nih.govwikipedia.org |
| Substituted Aniline | Diazotization; Secondary Amine | Substituted 1-Aryl-3,3-dialkyltriazene | Acidic conditions | Substituted Aniline | researchgate.net |
Precursor for Aryl Cation/Radical Generation
Aryltriazenes can serve as precursors for the generation of both aryl cations and aryl radicals, which are versatile intermediates in organic synthesis. nih.govresearchgate.netresearchgate.net The generation of these species from triazenes often occurs under mild conditions, making them attractive for various synthetic applications.
Aryl radicals can be generated from aryldiazonium salts, which are readily formed from aryltriazenes under acidic conditions. nih.govxmu.edu.cn These radicals can then participate in a variety of transformations, including C-C and C-heteroatom bond-forming reactions. researchgate.net For example, the Meerwein arylation, which involves the arylation of an alkene using a diazonium salt, proceeds through an aryl radical intermediate. nih.gov
The development of photoredox catalysis has provided new methods for generating aryl radicals from various precursors, including diazonium salts derived from triazenes. nih.gov These light-induced methodologies offer practical and efficient routes to these reactive species.
In addition to aryl radicals, aryl cations can also be generated from aryltriazenes. Under certain conditions, the decomposition of the triazene can lead to the formation of an aryl cation, which can then be trapped by nucleophiles.
Table 3: Generation of Aryl Radicals from Triazene Precursors
| Triazene Precursor | Conditions | Intermediate | Subsequent Reaction | Product Type | Reference |
| 1-Aryl-3,3-dimethyltriazene | Acid | Aryldiazonium salt | Reduction | Aryl radical | Arylated compounds |
| 1-Aryl-3,3-dimethyltriazene | Acid, Alkene | Aryldiazonium salt | Meerwein Arylation | Arylated alkene | nih.gov |
| Aryldiazonium salt | Photoredox catalysis | Aryl radical | C-C bond formation | Biaryls | nih.gov |
Metal-Catalyzed Transformations
The reactivity of this compound systems can be significantly enhanced and directed through the use of metal catalysts. Transition metals, in particular, have been shown to catalyze a variety of useful transformations involving aryltriazenes.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-heteroatom bonds. eie.grrsc.orgmdpi.com Aryltriazenes have emerged as effective coupling partners in several of these reactions, often serving as stable and easily handled alternatives to aryl halides or triflates. numberanalytics.comnih.gov
The Suzuki-Miyaura coupling is a prominent example where aryltriazenes have been successfully employed. numberanalytics.comresearchgate.net This reaction typically involves the palladium-catalyzed coupling of an aryltriazene with an arylboronic acid to produce biaryls. numberanalytics.combeilstein-journals.org The reaction often requires the presence of a Lewis acid, such as BF₃·OEt₂, to facilitate the formation of the active palladium species. beilstein-journals.org A key advantage of using aryltriazenes is their potential for enhanced chemoselectivity over aryl halides under certain conditions. beilstein-journals.org Both homogeneous and polymer-supported palladium catalysts have been developed for this transformation. beilstein-journals.org Nickel catalysts have also been explored as a more abundant and less toxic alternative to palladium for Suzuki-Miyaura reactions. researchgate.netrsc.org
The Heck reaction , another important palladium-catalyzed transformation, can also be carried out using aryltriazenes. researchgate.nettandfonline.commdpi.com In this reaction, aryltriazenes react with alkenes to form substituted alkenes. The reaction proceeds via the in situ generation of aryldiazonium salts upon treatment with an acid like trifluoroacetic acid (TFA) or tetrafluoroboric acid (HBF₄). tandfonline.com The Heck-Matsuda reaction, a variation of the Heck reaction, has been successfully applied to the coupling of aryl triazenes with Morita-Baylis-Hillman alcohols, with nitric acid found to be an effective promoter. researcher.life
The Sonogashira coupling , which forms a C-C bond between an aryl group and an alkyne, has also been achieved using aryltriazenes as the aryl source. nih.govresearchgate.net These reactions are typically catalyzed by palladium complexes, sometimes in conjunction with a copper co-catalyst. nih.gov
Table 4: Examples of Transition-Metal-Catalyzed Cross-Coupling Reactions with Aryltriazenes
| Reaction | Catalyst | Coupling Partners | Product | Reference |
| Suzuki-Miyaura | Pd-NHC complex | Aryltriazene, Arylboronic acid | Biaryl | beilstein-journals.org |
| Heck | Pd(OAc)₂ | Aryltriazene, Alkene | Substituted Alkene | researchgate.nettandfonline.com |
| Sonogashira | Pd(OAc)₂/Cu | Aryltriazene, Alkyne | Arylalkyne | nih.govresearchgate.net |
Copper-Catalyzed Cyclization Reactions (e.g., Indazole Synthesis)
Copper catalysts have proven to be particularly effective in promoting cyclization reactions involving aryltriazenes, leading to the synthesis of important heterocyclic structures like indazoles. rsc.orgpkusz.edu.cnnih.govresearchgate.net
A notable example is the copper(II)-promoted oxidative cyclization of ortho-alkynyl triazenes to form 2H-indazoles. rsc.orgpkusz.edu.cn This transformation proceeds in high yield and represents a practical method for constructing the indazole core. Computational studies suggest that copper acts as a Lewis acid in this reaction pathway. rsc.orgpkusz.edu.cn Interestingly, switching the metal catalyst to silver(I) can divert the reaction pathway to produce 2-substituted indoles instead, highlighting the crucial role of the metal in determining the reaction outcome. rsc.orgpkusz.edu.cn
Copper-catalyzed intramolecular hydroamination of 2-alkynylazobenzenes, which can be conceptually related to triazene cyclizations, also provides a route to indazole derivatives. nih.govacs.org This method offers the advantage of using catalytic amounts of copper and shorter reaction times compared to some triazene-based methods. nih.govacs.org
Furthermore, copper-catalyzed cyclization of diynes can lead to the formation of polycyclic pyrroles through a tandem diyne cyclization/C(sp³)–H insertion reaction. d-nb.infonih.gov While not directly involving triazenes, this demonstrates the power of copper catalysis in complex cyclization cascades. Copper has also been used to catalyze [3+1] cyclizations for the synthesis of β-lactams. semanticscholar.orgrsc.org
Table 5: Copper-Catalyzed Cyclization Reactions
| Substrate | Catalyst | Product | Key Features | Reference |
| ortho-Alkynyl triazene | Cu(II) salt | 2H-Indazole | Oxidative cyclization | rsc.orgpkusz.edu.cn |
| 2-Alkynylazobenzene | Cu catalyst | 3-Alkenyl-2H-indazole | Intramolecular hydroamination | nih.govacs.org |
| Diyne | Chiral Copper(I) complex | Polycyclic pyrrole | Tandem cyclization/C-H insertion | d-nb.infonih.gov |
| Cyclopropene/Diazo compound | Copper catalyst | α,α-difluoro-β-lactam | [3+1] cyclization | semanticscholar.orgrsc.org |
Functionalization Reactions
The this compound group and its derivatives can undergo a variety of functionalization reactions, further expanding their synthetic utility. These reactions can occur at the triazene moiety itself or at other positions in the molecule, facilitated by the triazene group.
The triazene group can be directly converted into other functionalities. For example, treatment of 1-aryl-3,3-dialkyltriazenes with trimethylsilyl (B98337) halides provides a convenient method for the synthesis of aryl halides from arylamines. acs.org The triazene group can also be replaced by a variety of nucleophiles under acidic conditions, as it serves as a precursor to an aryldiazonium salt. epfl.chresearchgate.net
The triazene moiety can also act as a directing group to facilitate functionalization at other parts of the molecule. For instance, it can direct C-H activation reactions. pkusz.edu.cn
Furthermore, the stability of the triazene group under certain conditions allows for functionalization of other parts of the molecule while the triazene remains intact. For example, iodo- or bromo-substituted aryltriazenes can undergo metal-halogen exchange followed by reaction with electrophiles to introduce new substituents on the aromatic ring. thieme-connect.de This allows for the synthesis of a wide range of functionalized aryltriazenes, which can then be used in subsequent transformations.
Radical C(sp³)-H functionalization reactions, which can be initiated by various methods, offer another avenue for modifying molecules containing a triazene group, provided the triazene is stable to the reaction conditions. nih.gov
Table 6: Examples of Functionalization Reactions of Triazene Systems
| Substrate | Reagents | Product | Reaction Type | Reference |
| 1-Aryl-3,3-dialkyltriazene | Trimethylsilyl halide | Aryl halide | Halogenation | acs.org |
| Iodo-substituted aryltriazene | Isopropylmagnesium chloride, Electrophile | Substituted aryltriazene | Nucleophilic substitution | thieme-connect.de |
| 1-Aryl-3,3-dialkyltriazene | Acid, Nucleophile | Aryl-Nucleophile | Nucleophilic substitution | epfl.chresearchgate.net |
C-H Functionalization with Triazene Directing Groups
The triazene group has emerged as a versatile and removable directing group for transition-metal-catalyzed C-H activation and functionalization. pkusz.edu.cnpkusz.edu.cnnih.gov This strategy addresses a significant limitation in traditional cross-coupling reactions, which often necessitate substrate pre-activation. pkusz.edu.cn The ability to use a directing group that can be easily cleaved or further modified expands the synthetic utility of C-H functionalization, allowing for the creation of diverse and complex molecular architectures. pkusz.edu.cnpkusz.edu.cn
Triazenes have proven to be effective directing groups in rhodium(III)-catalyzed oxidative olefination reactions. pkusz.edu.cnnih.govcam.ac.uk In these reactions, the triazene group coordinates to the metal center, directing the catalyst to an ortho-C-H bond for activation and subsequent coupling with an alkene. pkusz.edu.cnpkusz.edu.cn A key advantage of the triazene directing group is its post-functionalization versatility. The triazene moiety can be removed under mild conditions, often at room temperature, or it can participate in further transformations, such as cross-coupling reactions, to generate even more complex products. pkusz.edu.cn
The effectiveness of the triazene directing group is influenced by both steric and electronic factors. For instance, in substrates containing another directing group, complete selectivity for the less hindered triazene-directed ortho-C-H bond has been observed. pkusz.edu.cn Furthermore, the electronic nature of the arene can be modulated, with even strongly electron-withdrawn groups being well-tolerated. pkusz.edu.cn
The ability to remove or modify the triazene group post-reaction is a significant feature. By carefully selecting the metal species and reaction conditions, it is possible to cleave one, two, or all three nitrogen atoms of the triazene group, opening avenues for the synthesis of novel molecular scaffolds. pkusz.edu.cn
Reactions of Vinyl and Alkynyl Triazenes
Vinyl and alkynyl triazenes are highly reactive compounds that have recently gained attention for their unique chemical behavior. researchgate.netnih.govwiley.com The electron-donating nature of the triazenyl group activates the adjacent carbon-carbon multiple bond, leading to a reactivity profile that is distinct from other activated alkenes and alkynes. researchgate.netnih.govwiley.com
Ynamide-like Reactivity of Alkynyl Triazenes
Alkynyl triazenes exhibit reactivity that is analogous to ynamides, a class of compounds known for their utility in synthetic organic chemistry. epfl.chnih.gov This similarity is demonstrated in a variety of reactions, including:
Addition Reactions with Acids: Alkynyl triazenes readily undergo addition reactions with acids. epfl.chnih.gov For example, the acetic acid-mediated addition of water to alkynyl triazenes leads to the formation of 1-acyl triazenes. epfl.ch
Cycloaddition Reactions: They participate in [2+2] cycloadditions with ketenes and [3+2] cycloadditions with donor-acceptor cyclopropanes. epfl.chnih.govepfl.ch
Reactions with Tetracyanoethylene (TCNE): Similar to ynamides, alkynyl triazenes react with TCNE to form tetracyanobutadienes. epfl.ch
These reactions highlight the ability of the triazene group to activate the alkyne, making it susceptible to attack by various electrophiles and dienophiles. epfl.chepfl.ch The resulting products often contain the triazene functionality, which can be further manipulated in subsequent synthetic steps. epfl.chnih.gov
Acid-Induced Coupling of Vinyl Triazenes
Vinyl triazenes can be utilized in electrophilic vinylation reactions. nih.govdntb.gov.ua Under acidic conditions, they can couple with aromatic compounds to form tetraarylethenes, which are of interest for their aggregation-induced emission (AIE) properties. nih.govwiley.comunifr.chepfl.ch This C-H activation route is notable for its simplicity, speed, and versatility, allowing for the direct attachment of triarylethenyl groups to a range of aromatic and heteroaromatic compounds. nih.govwiley.comunifr.chepfl.ch The reaction is believed to proceed through a highly electrophilic vinyl cation intermediate, generated by the acid-induced cleavage of the triazene group. wiley.comepfl.ch
Thermal Robustness and Acylating Properties of Acyl Triazenes
Acyl triazenes, which can be synthesized from the corresponding alkynyl triazenes, are a class of compounds with notable thermal stability and interesting chemical properties. epfl.chnih.govresearchgate.net
Thermal Robustness
Differential scanning calorimetry (DSC) studies have shown that triazenes, in general, exhibit greater thermal stability than their corresponding diazonium salts. researchgate.netucl.ac.uk Acyl triazenes, in particular, are thermally robust compounds that can tolerate basic and oxidative conditions. epfl.chnih.govresearchgate.net This stability is attributed to the electronic effect of the acyl group on the triazene function, which results in an unusually short N2-N3 bond length and a high rotational energy barrier around this bond. epfl.ch
Acylating Properties
While stable under many conditions, acyl triazenes can act as acylating agents under acidic conditions. epfl.chnih.govresearchgate.netrsc.orgresearchgate.netwilddata.cn This reactivity allows for the transfer of the acyl group to other nucleophiles. For example, in the presence of a Lewis acid like BF₃·OEt₂, an acyl triazene can smoothly provide the corresponding methyl ester in methanol (B129727) or participate in a Friedel-Crafts acylation with a suitable aromatic solvent like mesitylene (B46885) to yield a ketone in excellent yield. rsc.org This dual nature of stability and reactivity makes acyl triazenes valuable intermediates in organic synthesis.
Computational and Theoretical Studies on 3,3 Dimethyltriaz 1 Ene and Its Derivatives
Conformational Analysis and Rotational Barriers
Conformational analysis is crucial for understanding a molecule's behavior, as its three-dimensional shape dictates its interactions and reactivity. For derivatives of 3,3-dimethyltriaz-1-ene, a key focus is the rotation around the bonds connecting the triazene (B1217601) group to the rest of the molecule.
In complex molecules such as Dacarbazine (B1669748), the geometry is influenced by the rotational barriers of its functional groups, including the carboxamide and the 3,3-dimethyltriaz-1-en-1-yl groups. mdpi.com Theoretical investigations have shown that for the 3,3-dimethyltriaz-1-en-1-yl group in Dacarbazine, the most stable conformation (energy minimum) is achieved when the dihedral angle around its bond to the imidazole (B134444) ring is 180°. mdpi.com
A comprehensive conformational search is essential, as the global minimum energy conformer may differ from the structure observed in crystallographic data. mdpi.com For Dacarbazine, computational analysis has identified several stable conformers. The relative energies of these conformers, calculated at a high level of theory, indicate the energetic cost of rotating the functional groups away from their optimal positions. The most stable conformer, DTIC-1, is stabilized by an N–H···N hydrogen bond formed by the orientation of the carboxamide group towards the 3,3-dimethyltriaz-1-en-1-yl moiety. mdpi.com Other less stable conformers exhibit different orientations of this group. mdpi.com
| Conformer | Relative Energy (ΔE, kJ/mol) | Key Geometric Feature |
|---|---|---|
| DTIC-1 | 0.00 | Most stable conformer; Carboxamide group oriented toward the 3,3-dimethyltriaz-1-en-1-yl group. |
| DTIC-2 | 4.55 | Geometry similar to predictions by semiempirical methods. |
The accuracy of computational predictions heavily depends on the chosen level of theory. A hierarchical approach is often employed, starting with less computationally expensive methods to scan the potential energy surface, followed by higher-level calculations for refining the geometries and energies of the most stable conformers. mdpi.com
Semiempirical Methods: Methods like PM6 and PM7 are computationally fast and suitable for initial conformational searches of large molecules. However, they may not always correctly identify the most stable conformer. mdpi.com
Density Functional Theory (DFT): DFT methods offer a good balance between accuracy and computational cost. The M08-HX-D3 functional, combined with a large basis set like aug-cc-pVTZ, has been used to investigate the rotational barriers and relative energies of Dacarbazine conformers. mdpi.com This level of theory is capable of describing both local and non-covalent interactions, which are critical for accurate conformational analysis. mdpi.com DFT calculations have been instrumental in studying various properties of triazene derivatives. nih.govnih.gov
Molecular Mechanics: Force fields such as AMBER99 can be used for an initial, broad exploration of the conformational space before applying more rigorous quantum mechanical methods. mdpi.com
Solvation Effects and Thermodynamic Properties
The surrounding solvent can significantly influence the structure, stability, and reactivity of a solute molecule. Computational models can account for these effects either explicitly (by including individual solvent molecules) or implicitly (by treating the solvent as a continuous medium).
Implicit solvent models are a computationally efficient way to incorporate solvent effects. mdpi.com They differ in how they define the cavity that contains the solute and how they calculate the interaction between the solute and the dielectric continuum. Several models have been applied to study this compound derivatives:
Onsager Model: One of the earliest models, it places the solute in a spherical cavity within a uniform dielectric. mdpi.com
Polarizable Continuum Model (PCM): This model creates a more realistic, molecule-shaped cavity and is widely used. mdpi.com
Conductor-like Polarizable Continuum Model (CPCM): A variation of PCM that offers certain computational advantages. mdpi.com
Solvation Model based on Density (SMD): This model is parameterized to reproduce experimental solvation free energies for a wide range of solvents and has shown excellent performance. mdpi.com
Studies on Dacarbazine have shown that while the choice of the implicit solvent model has a minor impact on the predicted molecular structure, it significantly affects the calculated thermodynamic parameters. mdpi.com For instance, the 3,3-dimethyltriaz-1-en-1-yl group in Dacarbazine was found to be rotated by approximately 45° when modeled with explicit water molecules compared to the PCM implicit model, highlighting the influence of specific solute-solvent interactions like hydrogen bonds. mdpi.com
Theoretical methods can be used to calculate key thermodynamic parameters that describe the energetics of a system. nih.gov
Enthalpy (ΔH): Represents the total heat content of a system. DFT calculations can provide the electronic energy, which is the main component of enthalpy at 0 K.
Gibbs Free Energy (ΔG): Determines the spontaneity of a process. It is calculated from enthalpy and entropy (ΔS) using the equation ΔG = ΔH - TΔS. chemguide.co.uk Accurate calculation of ΔG is crucial for predicting reaction feasibility and equilibrium constants.
Solvation Free Energy (ΔGsolv): The free energy change associated with transferring a molecule from the gas phase to a solvent. This parameter is critical for understanding solubility and solvent effects on reaction equilibria.
Computational studies on Dacarbazine complexes have revealed that the choice of solvent model is critical for obtaining accurate thermodynamic data. The SMD model, in particular, provided the best agreement with experimental data for the Gibbs free energy of solvation. mdpi.com This underscores the importance of selecting an appropriate theoretical model to achieve reliable predictions of thermodynamic properties in solution. mdpi.com
| Thermodynamic Parameter | Influence of Solvent Model | Model with Best Experimental Agreement |
|---|---|---|
| Enthalpy (ΔH) | Significant | Varies by system |
| Gibbs Free Energy (ΔG) | Significant | Varies by system |
| Solvation Free Energy (ΔGsolv) | Significant | SMD |
Theoretical Mechanistic Investigations
Computational studies are invaluable for elucidating reaction mechanisms. For derivatives of this compound, a key area of investigation is the mechanism of their bioactivation. Dacarbazine is a prodrug that requires metabolic activation to exert its cytotoxic effects. Its mechanism is believed to involve the formation of a monomethyltriazene metabolite. smu.ca
Theoretical studies have proposed that this active metabolite can undergo tautomerization, a process involving proton migration. This tautomerization is a low-energy process that leads to a tautomeric form that is primed for reaction. smu.ca Computational analysis suggests that this tautomer preferentially undergoes a bimolecular nucleophilic substitution (SN2) type reaction. smu.ca In this proposed mechanism, the tautomer acts as a methylating agent, transferring a methyl group to a biological nucleophile, such as the O6-oxygen of guanine (B1146940) in DNA. This methylation is thought to be the key step leading to the cytotoxic properties of the drug. smu.ca DFT has been employed to study the tautomerization of Dacarbazine and to calculate electronic parameters that describe the reactivity of the different tautomers. doaj.orgirost.irearthlinepublishers.com
Interplay of Quantum Chemical Calculations with Experimental Thermal Analysis
The synergy between quantum chemical calculations and experimental thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), has proven to be a powerful tool in understanding the thermal stability and decomposition kinetics of various compounds. nih.govmdpi.comresearchgate.net Quantum chemical methods can provide insights into bond dissociation energies, reaction enthalpies, and transition state structures, which can then be correlated with experimental data on decomposition temperatures and weight loss profiles. nih.govnih.gov For instance, in the study of other energetic materials, DFT calculations have been used to predict thermal stability, which is then compared with experimental results from thermal analysis. nih.gov Unfortunately, no published studies were found that specifically apply this combined theoretical and experimental approach to this compound.
Computational Studies in Corrosion Inhibition
The potential of nitrogen-containing compounds, particularly triazine derivatives, as corrosion inhibitors has been a subject of significant computational investigation. worktribe.comresearchgate.netkfupm.edu.sanih.gov These studies typically utilize quantum chemical calculations, such as DFT, to understand the interaction between the inhibitor molecule and the metal surface. worktribe.comresearchgate.netnih.gov Parameters like the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the energy gap (ΔE) are often calculated to predict the inhibition efficiency. eurjchem.com Furthermore, Monte Carlo simulations can be employed to model the adsorption behavior of the inhibitor on the metal surface. researchgate.netnih.gov While the literature is rich with computational studies on various triazine and other heterocyclic compounds as corrosion inhibitors, there is a conspicuous absence of such studies specifically targeting this compound. nih.govacs.orgdlsu.edu.phresearchgate.net Therefore, a computational analysis of its corrosion inhibition properties cannot be provided at this time.
Advanced Spectroscopic and Structural Characterization of 3,3 Dimethyltriaz 1 Ene Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of 3,3-dimethyltriaz-1-ene derivatives, offering precise information about the molecular framework.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely used to confirm the identity and purity of synthesized this compound derivatives. monash.educardiff.ac.uk In ¹H NMR spectra, the aromatic protons of aryl-substituted derivatives typically appear as multiplets in the aromatic region, while the N-methyl protons give rise to a characteristic signal. cardiff.ac.ukscispace.com For instance, in 1-(4-bromophenyl)-3,3-dimethyltriaz-1-ene, the aromatic protons appear as doublets, while the six methyl protons present as a broad singlet around 3.34 ppm. cardiff.ac.uk
A notable feature in the NMR spectra of some 3,3-dialkyltriazene derivatives is the line broadening of signals corresponding to the alkyl groups adjacent to the nitrogen atom. cardiff.ac.ukresearchgate.net This phenomenon is attributed to restricted rotation around the N2-N3 bond, which can make the two alkyl groups magnetically non-equivalent, especially at lower temperatures. researchgate.net Variable temperature NMR studies can be employed to investigate this dynamic behavior and determine the energy barrier for rotation. scispace.comcardiff.ac.uk
¹³C NMR spectra provide complementary information, showing distinct signals for the aromatic and methyl carbons. cardiff.ac.ukscispace.com However, due to the quadrupolar nature of the nitrogen atom and the dynamic exchange processes, the signals for the methyl carbons can be extremely broad and sometimes not readily discernible in the spectra. cardiff.ac.ukresearchgate.net Nitrogen-14 (¹⁴N) NMR spectroscopy has also been applied to characterize triazene (B1217601) derivatives, providing direct information about the electronic environment of the nitrogen atoms within the triazene core. researchgate.netresearchgate.net
| Nucleus | Chemical Shift (δ, ppm) | Description |
|---|---|---|
| ¹H | 7.43 | d, 2H (Aromatic) |
| ¹H | 7.30 | d, 2H (Aromatic) |
| ¹H | 3.34 | bs, 6H (N(CH₃)₂) |
| ¹³C | 150.0 | Aromatic C |
| ¹³C | 132.0 | Aromatic C |
| ¹³C | 122.0 | Aromatic C |
| ¹³C | 118.5 | Aromatic C |
| ¹³C | Not Observed | N(CH₃)₂ (due to line broadening) |
X-ray Diffraction (XRD) Studies
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.
Single-crystal XRD analysis provides unambiguous confirmation of the molecular structure of this compound derivatives. researchgate.netresearchgate.net It allows for the precise measurement of bond lengths, bond angles, and torsional angles, confirming the E conformation about the –N=N– double bond that is typically observed in these structures. nih.govnih.gov
Furthermore, XRD studies reveal detailed information about the crystal packing, which is governed by various intermolecular interactions. In the crystal lattice of triazene derivatives, molecules can be linked by hydrogen bonds, such as C—H⋯O and C—H⋯N interactions, forming extensive networks like chains or sheets. nih.govnih.govresearchgate.net For π-conjugated triazene systems, π–π stacking interactions between aromatic rings are also significant forces that influence the molecular arrangement, often resulting in a head-to-tail stacking pattern. nih.govnih.gov The analysis of molecular packing helps in understanding the physical properties of the material and the influence of different functional groups on the crystal structure. mdpi.com
Vibrational Spectroscopy (e.g., SERS Analysis)
Vibrational spectroscopy techniques, such as Surface-Enhanced Raman Spectroscopy (SERS), offer high sensitivity for the detection and characterization of triazene and related compounds. SERS utilizes the enhancement of Raman scattering signals from molecules adsorbed on rough metal surfaces, typically gold or silver nanostructures. bu.edunih.gov This enhancement allows for the detection of analytes at very low concentrations. nih.gov
For triazine derivatives, studies have shown that the molecules tend to adsorb onto the metal nanoparticles via the nitrogen atoms. researchgate.net The SERS spectrum provides a unique vibrational fingerprint for the molecule, with band shifts relative to the normal Raman spectrum indicating the nature of the molecule-surface interaction. researchgate.net This technique is particularly valuable for identifying trace amounts of these compounds and studying their interaction with surfaces. mdpi.commdpi.com The enhancement factor in SERS can be substantial, leading to robust and reproducible signals with minimal sample preparation. bu.edu
Mass Spectrometry (e.g., High-Resolution Mass Spectrometry)
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound derivatives. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, providing highly accurate mass measurements that allow for the unambiguous determination of a compound's molecular formula. monash.edunih.govsioc-journal.cn
Techniques such as electron ionization (EI) and electrospray ionization (ESI) are commonly employed. monash.educardiff.ac.uk HRMS can measure the mass of a molecular ion with a standard deviation of ±0.0008 amu, which corresponds to an accuracy of a few parts per million (ppm). monash.edu This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental compositions, thereby confirming the successful synthesis of the target molecule. cardiff.ac.ukscispace.comnih.gov
| Compound | Ionization | Formula | Calculated m/z | Found m/z |
|---|---|---|---|---|
| 1-(p-tolyl)-3,3-diethyltriaz-1-ene | EI+ | [C₁₁H₁₇N₃] | 191.1422 | 191.1424 |
| 1-(phenyldiazenyl)piperidine | EI+ | [C₁₁H₁₅N₃] | 189.1266 | 189.1263 |
Electrochemical Characterization (e.g., CV, SWV, DPV)
Electrochemical methods such as Cyclic Voltammetry (CV), Square Wave Voltammetry (SWV), and Differential Pulse Voltammetry (DPV) are used to investigate the redox properties of this compound derivatives. These techniques provide insights into the electron-transfer processes, stability of redox states, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.netresearchgate.net
In a typical CV experiment, the potential is swept linearly to a set value and then reversed, and the resulting current is measured. dtu.dk The voltammograms of related aromatic nitrogen compounds show characteristic oxidation and reduction peaks corresponding to the transfer of electrons. researchgate.netdtu.dk The relationship between the peak currents and the scan rate can indicate whether the redox process is diffusion-controlled. researchgate.net For many related N-heterocyclic compounds, the redox processes are complex and can be coupled to chemical reactions such as protonation/deprotonation, with the observed potentials being highly dependent on factors like solvent and pH. dtu.dkrsc.org These electrochemical studies are crucial for applications where the electron-donating or -accepting properties of the triazene moiety are important.
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)
Detailed Research Findings
Research into the thermal properties of 1-aryl-3,3-dimethyltriazenes has revealed that their stability is significantly influenced by the nature and position of substituents on the aryl ring. A comparative study on the thermal stabilities of diazonium salts and their corresponding triazenes demonstrated that triazenes are generally more thermally robust. Many 1-aryl-3,3-dialkyltriazenes exhibit stability at temperatures exceeding 200 °C. whiterose.ac.uk
Differential Scanning Calorimetry (DSC) data for solid 1-aryl-3,3-dialkyltriazenes typically show a melting endotherm at temperatures below 100 °C. However, the decomposition behavior, characterized by exothermic events, varies with substitution. For instance, a piperidine triazene with a para-bromo substituent on the aryl ring was found to have a decomposition temperature above 200 °C. In contrast, a similar derivative with a para-methoxy group, an electron-donating substituent, exhibited a broad exothermic decomposition with an onset temperature of approximately 150 °C. whiterose.ac.uk This suggests that electron-donating groups may decrease the thermal stability of these triazenes.
Conversely, the presence of electron-withdrawing groups can also influence thermal stability, though the relationship is not always straightforward. A para-nitro substituted piperidine triazene was found to be significantly more stable than its corresponding diazonium salt, which has an initial decomposition temperature of 150 °C. whiterose.ac.uk The triazene itself, however, is reported to be stable beyond this temperature. Further illustrating the effect of substitution, the position of a substituent on the aryl ring plays a role. A study on mono-chloro substituted anilines and their corresponding piperidine triazenes indicated that the meta-substituted triazene exhibited enhanced thermal stability, with a decomposition temperature above 200 °C. whiterose.ac.uk
Thermogravimetric Analysis (TGA) provides complementary information by measuring the mass loss of a sample as a function of temperature. While specific TGA data for a wide range of this compound derivatives is not extensively tabulated in readily available literature, the technique is fundamental in determining the onset of decomposition and the stages of mass loss, which correspond to the volatilization of decomposition products.
The following tables summarize the available thermal analysis data for selected 1-aryl-3,3-dialkyltriazene derivatives, providing a comparative overview of their thermal properties.
Table 1: Differential Scanning Calorimetry (DSC) Data for Selected 1-Aryl-3,3-dialkyltriazene Derivatives
| Compound | Substituent (Aryl Ring) | Secondary Amine | Melting Point (°C) | Decomposition Onset (°C) | Observations |
| 1-(4-Bromophenyl)-3,3-dialkyltriazene | p-Bromo | Piperidine | < 100 | > 200 | High thermal stability. |
| 1-(4-Methoxyphenyl)-3,3-dialkyltriazene | p-Methoxy | Piperidine | < 100 | ~ 150 | Broad exothermic decomposition. |
| 1-(3-Chlorophenyl)-3,3-dialkyltriazene | m-Chloro | Piperidine | < 100 | > 200 | Enhanced thermal stability. |
| 1-(4-Nitrophenyl)-3,3-dialkyltriazene | p-Nitro | Piperidine | < 100 | > 150 | More stable than diazonium salt precursor. |
Table 2: Thermogravimetric Analysis (TGA) Data Overview for 1-Aryl-3,3-dialkyltriazenes
| Compound Class | General Observation |
| 1-Aryl-3,3-dialkyltriazenes | Typically exhibit a single-step or multi-step decomposition profile. The initial mass loss is often associated with the cleavage of the N-N bond in the triazene moiety, leading to the release of nitrogen gas and the formation of secondary amines and aryl radicals. |
| Substituted 1-Aryl-3,3-dialkyltriazenes | The temperature of decomposition and the residual mass are dependent on the nature of the substituent on the aryl ring. Electron-donating and electron-withdrawing groups can alter the decomposition pathway and the volatility of the resulting fragments. |
Derivatives and Analogues of 3,3 Dimethyltriaz 1 Ene
Aryltriazenes and their Structural Variations
Aryltriazenes, which feature an aromatic ring attached to the N1 position of the triazene (B1217601), are a well-established class of compounds. epfl.chresearchgate.net The most common synthetic route involves the diazotization of anilines, which are then reacted with secondary amines like dimethylamine (B145610). epfl.ch Structurally, these compounds are often considered "masked diazonium salts." epfl.ch Under acidic conditions, the N2-N3 bond can be cleaved, releasing a diazonium ion that can participate in subsequent transformations. epfl.ch This reactivity allows the triazene group to be replaced by a wide range of other functionalities. epfl.ch
The structural variations of aryltriazenes primarily involve different substitution patterns on the aryl ring. These substitutions can influence the electronic properties and stability of the molecule. For instance, 1-aryl-3,3-dimethyltriazene is the parent structure for dacarbazine (B1669748), a significant pharmaceutical compound. nih.gov The ability of compounds like 3,3-dimethyl-1-phenyltriaz-1-ene to generate a methyldiazonium ion, which can alkylate biological macromolecules like DNA, has been a subject of significant investigation. ntu.edu.sg
| Aryltriazene Type | General Structure | Key Structural Feature | Noteworthy Research Finding |
| Phenyltriazenes | C₆H₅-N=N-N(CH₃)₂ | An unsubstituted phenyl ring attached to N1. | Can generate a methyldiazonium ion capable of alkylating DNA. ntu.edu.sg |
| Substituted Phenyltriazenes | X-C₆H₄-N=N-N(CH₃)₂ | Functional groups (X) at various positions on the phenyl ring. | The triazene moiety can be cleaved and replaced, acting as a masked diazonium salt. epfl.ch |
| Heteroaryltriazenes | Het-N=N-N(CH₃)₂ | A heterocyclic aromatic ring (Het) attached to N1. | Dacarbazine is a key example, featuring an imidazole (B134444) ring. nih.gov |
Vinyl and Alkynyl Triazenes
Until recently, the chemistry of triazenes with vinyl or alkynyl groups attached to the N1 position was a largely unexplored field. epfl.chnih.gov The development of new synthetic pathways has revealed that these are highly interesting compounds with unique reactivity. nih.govresearchgate.net
Synthesis: Vinyl triazenes can be synthesized by reacting vinyl Grignard reagents with azides or through addition reactions across the triple bond of 1-alkynyl triazenes. rsc.org Alkynyl triazenes can be prepared from readily available starting materials, enabling further exploration of their chemistry. epfl.chnih.gov
Structural Features and Reactivity: The dialkyltriazenyl group is strongly electron-donating, which polarizes the attached carbon-carbon multiple bond. epfl.ch In alkynyl triazenes, this polarization results in a reactivity profile similar to that of ynamides, making the alkyne susceptible to various cycloadditions and rearrangement reactions. epfl.chresearchgate.netnih.gov
Cycloadditions: Alkynyl triazenes undergo [2+2] cycloadditions with ketenes and Lewis acid-catalyzed [2+2] cycloadditions with enones to form bicyclic vinyl triazenes. epfl.chrsc.orgnih.gov
Vinylation: Vinyl triazenes can function as electrophilic vinylation agents when activated by Brønsted or Lewis acids. nih.govresearchgate.netrsc.org
Isomerization: Propargyl-substituted alkynyl triazenes can be isomerized to form allenyl triazenes. epfl.ch
| Compound Class | General Structure | Key Reactivity | Example Reaction |
| Vinyl Triazenes | CH₂=CH-N=N-NR₂ | Electrophilic vinylation agent (acid-activated). researchgate.net | Reaction with nucleophiles to introduce the vinyl group. rsc.org |
| Alkynyl Triazenes | R-C≡C-N=N-NR₂ | Ynamide-like reactivity. nih.gov | [2+2] cycloaddition with enones. rsc.orgnih.gov |
| Allenyl Triazenes | R₂C=C=CH-N=N-NR₂ | Moderate thermal stability; can rearrange. epfl.ch | ZnCl₂-induced rearrangement to N-aminopyrazoles. epfl.ch |
Acyl Triazenes and their Unique Structural Features
Acyl triazenes can be substituted at either the N1 or N3 position, with 1-acyl triazenes being a more recent area of study compared to their 3-acyl counterparts. acs.orglookchem.com
Synthesis: 1-Acyl triazenes can be prepared from 1-alkynyl triazenes through several methods, including acid-catalyzed hydration, gold/iodine-catalyzed oxidation, or oxyhalogenation. acs.orglookchem.comnih.gov
Unique Structural Features: The placement of the acyl group at the N1 position has a profound effect on the electronic and physical properties of the triazene moiety. epfl.chacs.org
Bond Length: Crystallographic analyses have revealed that 1-acyl triazenes possess an "extremely short" N2–N3 bond length compared to other triazenes. acs.orglookchem.com
Rotational Barrier: Correspondingly, the energy barrier for rotation around this shortened N2–N3 bond is significantly higher. epfl.chacs.orglookchem.com
Stability and Reactivity: These compounds are thermally robust, show only moderate sensitivity to hydrolysis, and are compatible with basic and oxidative conditions. acs.orgnih.gov When exposed to acidic conditions, they function as acylating agents. acs.orglookchem.comnih.gov
| Feature | Description | Consequence | Reference |
| Synthesis | Prepared from 1-alkynyl triazenes via oxidation or hydration. | Provides access to a previously less-studied class of triazenes. | acs.orgnih.gov |
| N2–N3 Bond | Extremely short bond length observed in crystallographic studies. | Higher energy barrier for rotation around the bond. | acs.orglookchem.com |
| Stability | Thermally robust; compatible with bases and oxidants. | Allows for subsequent chemical transformations on other parts of the molecule. | acs.orgnih.gov |
| Reactivity | Act as acylating agents under acidic conditions. | Acid-induced cleavage of the N2–N3 bond releases a reactive acylating species. | acs.orglookchem.com |
Triazene 2-Oxides and their Substituted Forms
Triazene 2-oxides, also known as triazene N-oxides, are derivatives where an oxygen atom is attached to the N2 nitrogen of the triazene chain. These compounds can be substituted at various positions, leading to a range of analogues.
Synthesis and Structure: Substituted triazene 2-oxides can be synthesized through methods such as the alkylation of triazene oxide sodium salts with reagents like 1-chloromethoxy-3,3-dimethyl-1-triazene 2-oxide. researchgate.net Spectrophotometric studies have been used to determine the dissociation quotients (pKa values) of these compounds, revealing they are very weak acids. scirj.org Their acidic character is suppressed, which may be due to the existence of an intramolecular hydrogen-bonded structure. scirj.org The nature of the substituents at the N1 and N3 positions significantly influences their pKa values. scirj.org A variety of substituted forms have been created, including those bearing azide (B81097), phenylalkyl, and silyl (B83357) ether functional groups. nih.gov
| Derivative Type | Synthesis Highlight | Key Structural/Chemical Property | Reference |
| Methylene-bis(1-oxy-3,3-dialkyl-1-triazene 2-oxides) | Reaction of triazene oxide salts with 1-chloromethoxy-1-triazene 2-oxides. | Investigated as potential nitric oxide (NO) donors. | researchgate.net |
| N3-Aryl-N1-alkyl-triazene-N1-oxides | Prepared by methods from Kumar et al. | Exhibit distinct color changes in acid vs. alkaline media, allowing for spectrophotometric analysis. | scirj.org |
| Functionalized Triazine 1-Oxides | Reduction of parent compounds. | Functional groups such as azide, OTBS, and alkyl groups are tolerated. | nih.gov |
Imidazole- and Pyrazole-Containing Triazenes (e.g., 4-(3,3-Dimethyl-1-triazeno)imidazole-5-carboxamide, Dacarbazine)
The incorporation of nitrogen-containing heterocycles like imidazole and pyrazole (B372694) into the triazene structure has led to compounds of significant interest, most notably in medicinal chemistry.
Dacarbazine (An Imidazole Derivative): Dacarbazine is a well-known antineoplastic agent chemically defined as 5-(3,3-dimethyl-1-triazenyl)imidazole-4-carboxamide. wikipedia.orgmdpi.comnih.govnist.gov It is structurally related to purines and consists of a 3,3-dimethyltriaz-1-ene moiety attached to the C5 position of an imidazole-4-carboxamide ring. mdpi.comnih.govebi.ac.uk X-ray crystal structure studies show that dacarbazine can exist in two tautomeric forms involving the imidazole ring. nih.govwho.int Its synthesis is achieved by treating 5-aminoimidazole-4-carboxamide (B1664886) with nitrous acid to form a diazo intermediate, which then reacts with dimethylamine. wikipedia.orggpatindia.com
Pyrazole Analogues: Direct structural analogues of dacarbazine have been synthesized where the imidazole ring is replaced by a pyrazole ring. An example is 3-(3,3-dimethyl-1-triazeno)pyrazole-4-carboxamide (DTPC). lookchem.comnih.gov The synthesis of these pyrazole derivatives can be accomplished by reacting silylated 3-(3,3-dimethyl-1-triazeno)pyrazole-4-carboxamide with various electrophiles. lookchem.comnih.gov Other research has focused on using pyrazolyltriazenes, such as 3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile, as precursors for more complex fused heterocyclic systems like pyrazolo[3,4-d] wikipedia.orgCurrent time information in Bangalore, IN.nih.govtriazines. nih.gov
| Compound | Heterocycle | Chemical Name | Synthesis Note |
| Dacarbazine | Imidazole | 5-(3,3-Dimethyl-1-triazenyl)imidazole-4-carboxamide. wikipedia.orgnist.gov | Synthesized from 5-aminoimidazole-4-carboxamide and dimethylamine. wikipedia.orggpatindia.com |
| DTPC | Pyrazole | 3-(3,3-Dimethyl-1-triazeno)pyrazole-4-carboxamide. lookchem.comnih.gov | Synthesized and tested as an analogue of Dacarbazine. lookchem.comnih.gov |
| Pyrazolyltriazene Precursor | Pyrazole | 3-(3,3-Diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile. nih.gov | Used as a protected diazonium species for further cyclization reactions. nih.gov |
Sulfonamide Derivatives Containing the this compound Moiety
The combination of a sulfonamide group with a triazene moiety represents a specific area of chemical synthesis. While the literature contains numerous examples of sulfonamides linked to triazine rings, derivatives containing the acyclic this compound chain are less common. researchgate.netmdpi.com One relevant area of research has been the synthesis of sulfa drug-based hydroxytriazenes, which brings the sulfonamide functionality into proximity with a triazene-like structure. jetir.org These studies explore linking known pharmacophores to create novel chemical entities. jetir.org
| Derivative Class | Structural Concept | Research Focus | Reference |
| Sulfa Drug-Based Hydroxytriazenes | Covalent linking of a sulfa drug (containing a sulfonamide) to a hydroxytriazene. | Design and synthesis of novel derivatives for biological evaluation. | jetir.org |
Hybrid Triazene Compounds (e.g., Triazene-Amonafide Derivatives)
Hybrid or "combi-triazene" compounds are molecules rationally designed to merge the structural features of a triazene with another distinct chemical entity to create a new molecule with potentially enhanced or novel properties. nih.govresearchgate.netdntb.gov.ua
A prominent example is the development of triazene-amonafide derivatives. nih.gov These chimeric molecules were designed to link a DNA alkylating component (the triazene) with a DNA intercalator (amonafide). nih.govresearchgate.net The goal was to target the alkylating agent to a specific site of action. researchgate.net Two such compounds that have been synthesized are:
D-11: 2-(2-(diisopropylamino)ethyl)-5-(3,3-dimethyltriaz-1-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. nih.gov
D-12: 5-(3,3-diethyltriaz-1-en-1-yl)-2-(2-(diisopropylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. nih.gov
These hybrids represent a sophisticated approach to medicinal chemistry, where different functional components are combined within a single molecule to achieve a specific biological effect. nih.govresearchgate.net
| Hybrid Compound | Components | Design Rationale | Reference |
| D-11 | This compound + Amonafide (B1665376) derivative | To create a novel antitumor agent that combines DNA alkylation and intercalation. | nih.gov |
| D-12 | 3,3-Diethyltriaz-1-ene + Amonafide derivative | A structural analogue of D-11 with a different dialkyltriazene moiety. | nih.gov |
Applications in Chemical Research and Organic Synthesis
Utilization as Protective Groups in Synthetic Sequences
In the intricate process of multi-step organic synthesis, the use of protecting groups is a fundamental strategy to ensure chemoselectivity. wikipedia.org A protecting group temporarily masks a reactive functional group to prevent it from undergoing unwanted reactions during a chemical transformation at another site in the molecule. wikipedia.orgorganic-chemistry.org The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable in high yield without affecting other parts of the molecule. organic-chemistry.orglabinsights.nl
While specific examples of 3,3-dimethyltriaz-1-ene itself as a standard protecting group are not extensively documented in the provided search results, the broader class of triazenes can be conceptually understood in this context. The triazene (B1217601) moiety can be introduced to protect certain functional groups and subsequently removed under specific conditions, fitting the general principles of protecting group chemistry. wikipedia.orglabinsights.nllibretexts.org The stability and cleavage of such groups are critical considerations in synthetic planning. wikipedia.org
| Protecting Group Type | Common Examples | Typical Deprotection Conditions |
| Silyl (B83357) Ethers | Trimethylsilyl (B98337) (TMS), tert-Butyldimethylsilyl (TBDMS) | Fluoride ions (e.g., TBAF), acid. wikipedia.orglibretexts.org |
| Ethers | Methoxymethyl (MOM), Tetrahydropyranyl (THP) | Acidic conditions. wikipedia.orglibretexts.org |
| Carbamates | Boc, Cbz, Fmoc | Acidic (Boc), basic (Fmoc), or hydrogenolysis (Cbz) conditions. organic-chemistry.org |
Intermediates in the Synthesis of Heterocyclic Ring Systems
Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. wikipedia.org More than half of all known organic compounds are heterocyclic, and they form the core scaffolds of a vast number of pharmaceuticals. wikipedia.org
Derivatives of this compound have been employed as key intermediates in the synthesis of various heterocyclic systems. For instance, 3,3-disubstituted 1-(tetrazol-5-ylmethoxy)triaz-1-ene 2-oxides have been synthesized from the corresponding 1-cyanomethyl derivatives by reaction with sodium azide (B81097). researchgate.net This transformation demonstrates the utility of triazene derivatives as precursors to complex heterocyclic structures like tetrazoles.
Building Blocks for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a cornerstone of organic synthesis, enabling the construction of the molecular frameworks of countless organic molecules. nih.govrsc.org Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for achieving these transformations. rsc.orgnih.gov
While the direct use of this compound in major named cross-coupling reactions is not highlighted, the principles of C-C and C-X bond formation are central to its synthetic applications. The reactivity of the triazene unit can be harnessed to create new bonds. For example, the synthesis of various derivatives often involves the formation of new carbon-oxygen or carbon-nitrogen bonds at the triazene core. mdpi.com These reactions, though not always catalytic, are fundamental to building more complex molecules from simpler triazene precursors. nih.govresearchgate.net
Development of Novel Nitric Oxide (NO) Donors
Nitric oxide (NO) is a crucial signaling molecule in numerous physiological and pathological processes. nih.govnih.gov Consequently, compounds that can release NO in a controlled manner, known as NO donors, are of significant interest for therapeutic applications. researchgate.netabcam.com
A significant area of research involving this compound derivatives is their development as potential nitric oxide donors. researchgate.netresearchgate.net For instance, the synthesis of 1-(2-chloroethoxy-2-oxo)-3,3-dimethyltriaz-1-ene 2-oxide and related compounds has been explored with the aim of creating new NO donors for biological systems. researchgate.netmathnet.rumathnet.rugoogle.com These compounds are designed to release NO under specific physiological conditions, potentially offering therapeutic benefits. Research has also focused on creating hybrid molecules that combine the NO-donating properties of a triazene derivative with other pharmacologically active agents. researchgate.net
| Compound Class | Example | Potential Application |
| Triazene 2-oxides | 1-(2-chloroethoxy-2-oxo)-3,3-dimethyltriaz-1-ene 2-oxide | Exogenous nitric oxide donor. researchgate.netmathnet.ru |
| Methylene-bis(1-oxy-3,3-dialkyl-1-triazene 2-oxides) | - | Potential NO and HNO donors. researchgate.net |
| 1-[(Nitroxyalkoxy)methoxy]-3,3-dialkyl-1-triazene 2-oxides | - | Hybrid nitric oxide donors. researchgate.net |
Application as Probes in Chemical Biology Studies
Chemical probes are small molecules used to study and manipulate biological systems at the molecular level. universiteitleiden.nlnih.gov These tools are invaluable for identifying and validating new drug targets, elucidating biological pathways, and diagnosing diseases. universiteitleiden.nlrsc.org An effective chemical probe should be potent, selective, and have a well-understood mechanism of action. nih.govchemrxiv.org
The structural motif of this compound can be incorporated into molecules designed as chemical probes. For example, the compound 5-[(1E)-3,3-dimethyltriaz-1-en-1-yl]-1H-imidazole-4-carboxamide is a known chemical entity. drugbank.com While detailed applications of this specific compound as a probe are not provided in the search results, its structure suggests potential for interaction with biological macromolecules. The development of such compounds allows researchers to investigate specific biological processes, such as the roles of particular enzymes or receptors in cellular function. universiteitleiden.nlnih.gov
Use in Combinatorial Chemistry
Combinatorial chemistry is a powerful technique for rapidly synthesizing a large number of different but structurally related molecules, known as a library. rsc.orgsrmist.edu.in This approach significantly accelerates the drug discovery process by generating a vast pool of compounds that can be screened for biological activity. nih.gov Common methods include parallel synthesis and the "mix and split" technique, often performed on a solid support. rsc.orgresearchgate.net
The versatility of the triazene scaffold makes it amenable to the principles of combinatorial chemistry. nih.gov By systematically varying the substituents on the triazene core, it is possible to generate large libraries of derivatives. For example, starting with a common triazene precursor, different alkyl or aryl groups could be introduced, leading to a diverse set of compounds. These libraries can then be screened for various activities, such as their potential as NO donors or as inhibitors of specific enzymes, streamlining the search for new lead compounds. srmist.edu.innih.gov
Structure Reactivity Relationship Srr Studies of the 3,3 Dimethyltriaz 1 Ene Moiety
Principles of Structure-Activity/Reactivity Relationships in Chemical Systems
The foundation of structure-activity relationship (SAR) and structure-reactivity relationship (SRR) studies lies in the principle that the biological activity and chemical reactivity of a molecule are intrinsically linked to its chemical structure. wikipedia.orgcollaborativedrug.com This concept, first proposed in the 19th century, enables the prediction of a molecule's effects by analyzing its structural components. wikipedia.org By systematically altering a molecule's structure—adding, removing, or modifying chemical groups—chemists can determine which parts are crucial for its activity or reactivity. drugdesign.org If a modification leads to inactivity, the altered group is considered essential. Conversely, if the activity remains unchanged, the group is deemed less important. drugdesign.org
SAR and SRR analyses aim to transform these observations into predictive models. drugdesign.org These models are vital in fields like drug discovery and environmental science for designing new compounds with enhanced or specific activities and for assessing the potential toxicity or biodegradability of chemicals. wikipedia.orgcollaborativedrug.comwiley.com Quantitative structure-activity relationships (QSAR) take this a step further by creating mathematical models that correlate a molecule's physicochemical properties—such as lipophilicity, electronic effects, and steric factors—with its biological activity. wikipedia.orgslideshare.net
Impact of Substitution Patterns on Triazene (B1217601) Stability and Reactivity
The stability and reactivity of the triazene core are significantly influenced by the nature and position of its substituents. Generally, triazenes exhibit greater thermal stability compared to their corresponding diazonium salts, often remaining stable at temperatures above 200°C. cardiff.ac.uk However, this stability is not uniform and is dependent on the electronic properties of the substituents.
Studies have shown that electron-withdrawing groups on the aromatic ring of aryl triazenes can decrease their decomposition temperature. cardiff.ac.uk For instance, in a study of 1,2,3-triazines, electron-donating substituents on an amidine reactant were found to accelerate the reaction, while electron-withdrawing groups slowed it down, which is consistent with an inverse electron demand Diels-Alder reaction mechanism. nih.gov The Hammett plot for this reaction showed a linear relationship with a negative slope (ρ = -1.50), indicating a significant electronic effect on the reaction rate. nih.govacs.org
The position of substituents also plays a critical role. For example, C4 methyl substitution on a methyl 1,2,3-triazine-5-carboxylate had minimal impact on the reaction rate, whereas C4/C6 dimethyl substitution significantly slowed the reaction. nih.govacs.org This suggests that steric hindrance can also modulate reactivity. In the context of s-triazines, the reactivity of the ring decreases with each successive nucleophilic substitution due to an increase in π-orbital electron density, necessitating harsher reaction conditions for subsequent substitutions. nih.gov
The following table summarizes the impact of different substituents on the reactivity of triazene derivatives based on experimental findings.
| Triazene Derivative Class | Substituent Type | Impact on Reactivity/Stability | Reference |
| Aryl triazenes | Electron-withdrawing group on the aromatic ring | Decreases thermal stability | cardiff.ac.uk |
| 1,2,3-Triazines | Electron-donating substituent on amidine reactant | Accelerates reaction rate | nih.gov |
| 1,2,3-Triazines | Electron-withdrawing substituent on amidine reactant | Slows reaction rate | nih.gov |
| Methyl 1,2,3-triazine-5-carboxylate | C4 methyl substitution | Little effect on reaction rate | nih.govacs.org |
| Methyl 1,2,3-triazine-5-carboxylate | C4/C6 dimethyl substitution | Slows reaction rate | nih.govacs.org |
| s-Triazines | Nucleophilic substitution | Decreases reactivity of the triazine ring | nih.gov |
Theoretical Approaches to SRR (e.g., Spectral-SAR)
Theoretical and computational methods are invaluable for elucidating the structure-reactivity relationships of triazenes. Density Functional Theory (DFT) is a widely used method to study the electronic and optical properties of triazene derivatives. researchgate.net It can be used to calculate activation energies, natural atomic charges, and Fukui indexes, which help in rationalizing reaction mechanisms and regioselectivity. researchgate.net For example, DFT calculations have been employed to understand the mechanism and regioselectivity in the formation of pyrazolo[1,5-a]- drugdesign.orgslideshare.netcardiff.ac.uktriazines. researchgate.net
Another theoretical approach is the Spectral-SAR (S-SAR) method. This is a quantitative structure-activity relationship model that uses an algebraic approach instead of traditional multi-regression analysis. mdpi.com In S-SAR, structural descriptors are treated as vectors in a data space, which is then mapped to an orthogonal space. This allows for the derivation of the SAR equation in a determinant form. mdpi.com A key advantage of S-SAR is the use of a spectral norm as a substitute for the correlation factor, which can provide a more systematic way to design SAR models. mdpi.com
Influence of the 3,3-Dimethyltriaz-1-en-1-yl Group on Molecular Conformation and Dynamics
The 3,3-dimethyltriaz-1-en-1-yl group can significantly influence the conformation and dynamics of the molecule to which it is attached. In a study of dacarbazine (B1669748), which contains this moiety, the rotational barriers of the carboxamide and the 3,3-dimethyltriaz-1-en-1-yl groups were investigated. mdpi.com The most stable conformation for the 3,3-dimethyltriaz-1-en-1-yl group was found to be at a 180° angle. mdpi.com
The presence of this group can also lead to the formation of intramolecular hydrogen bonds, which can stabilize certain conformations. mdpi.com For example, in the most stable conformer of dacarbazine, the orientation of the carboxamide group towards the 3,3-dimethyltriaz-1-en-1-yl moiety allows for the formation of a moderate N–H···N hydrogen bond. mdpi.com However, the presence of explicit solvent molecules can alter the conformation. In one study, the inclusion of 20 water molecules caused the 3,3-dimethyltriaz-1-en-1-yl group in dacarbazine to rotate by approximately 45°. mdpi.com
Conformational analysis of various substituted cyclic compounds, such as cyclohexanes and silacyclohexanes, reveals that the size and nature of substituents dictate the preferred conformation (axial vs. equatorial) and the energy barriers for ring interconversion. sapub.orgnih.gov While not directly about the 3,3-dimethyltriaz-1-en-1-yl group, these studies highlight the general principles of how substituent groups influence molecular shape and dynamics, which are applicable to triazene-containing molecules.
Future Research Directions
Exploration of New Synthetic Pathways for Complex 3,3-Dimethyltriaz-1-ene Derivatives
The synthesis of novel this compound derivatives with increased complexity and tailored properties is a primary objective for future research. While classical methods have been established, the focus is shifting towards more sophisticated and efficient synthetic strategies.
A promising avenue lies in the elaboration of multi-step synthetic routes to access structurally diverse derivatives. For instance, methods have been developed for synthesizing 1-alkoxy-3-methyl-1-triazene 2-oxides and their subsequent conversion into 3,3´-Methylene-bis(1-alkoxy-3-methyl-1-triazene 2-oxides). researchgate.net Further research could expand upon these multi-step sequences to introduce a wider range of functional groups. The synthesis of 3,3-disubstituted 1-(tetrazol-5-ylmethoxy)triaz-1-ene 2-oxides from 1-cyanomethyl derivatives demonstrates the potential for building complex heterocyclic systems onto the triazene (B1217601) scaffold. researchgate.netresearchgate.net
Future work will likely target the synthesis of hybrid molecules where the this compound core is linked to other important chemical motifs. The creation of triazole-triazene hybrids is an area of considerable interest, given the broad spectrum of biological activities associated with the triazole ring, including antimicrobial, anticancer, and antiviral properties. mdpi.comnih.gov The development of multicomponent reactions (MCRs) could provide a rapid and efficient means to construct libraries of such complex derivatives. researchgate.net
Research will also focus on developing synthetic procedures for derivatives with specific applications, such as energetic materials or pharmacologically active compounds. The reaction of 1-chloromethoxy-3,3-dimethyltriaz-1-ene 2-oxide with dinitropyrazoles to produce dinitropyrazolylmethyl-containing diazenium-1,2-diolates is an example of synthesizing energy-rich systems. researchgate.netresearchgate.net Similarly, the synthesis of various functionalized 1-hydroxytriazene 2-oxide derivatives highlights the ongoing effort to create potential nitric oxide (NO) donors for biological applications. researchgate.netresearchgate.net
| Derivative Class | Synthetic Precursor Example | Reaction Example | Potential Application Area |
| Methylene-bis(oxy)bis(triazene 2-oxides) | 1-chloromethoxy-3,3-dimethyltriaz-1-ene 2-oxide | Reaction with tetramethylammonium (B1211777) hydroxide (B78521) researchgate.netresearchgate.net | Nitric Oxide Donors researchgate.netresearchgate.net |
| Tetrazolylmethoxy-triazene 2-oxides | 1-cyanomethyl derivatives | Heating with sodium azide (B81097) researchgate.netresearchgate.net | Heterocyclic Chemistry |
| Dinitropyrazolylmethyl-diazenium-1,2-diolates | 1-chloromethoxy-3,3-dimethyltriaz-1-ene 2-oxide | Reaction with dinitropyrazoles researchgate.netresearchgate.net | Energetic Materials |
| Triazole-Hybrids | Aryl acetamide (B32628) bromide derivatives, alkynes | Copper-catalyzed cycloaddition mdpi.com | Medicinal Chemistry mdpi.comnih.gov |
Advanced Mechanistic Studies on Triazene Transformations
A deeper understanding of the reaction mechanisms governing the transformations of this compound and its derivatives is crucial for optimizing existing reactions and designing new ones. Future research will employ a combination of experimental and computational techniques to elucidate these mechanisms.
Kinetic studies, isotopic labeling, and in-situ spectroscopic analysis will be vital. For example, mechanistic studies on the reactions of 3,3-dimethylbut-1-ene with deuterium (B1214612) over metal catalysts provide a template for investigating triazene reactions. rsc.org By analyzing the distribution of isotopic products, researchers can infer the nature of adsorbed intermediates and the relative rates of different reaction steps. rsc.org Similar approaches could be applied to understand isomerization, decomposition, and substitution reactions of triazenes. Studies on related oxide catalysts have shown how different catalysts can promote either exchange or isomerization reactions, highlighting the importance of the catalyst in directing the reaction pathway. rsc.org
Computational chemistry, particularly Density Functional Theory (DFT) calculations, will play an increasingly important role in mapping out reaction energy profiles. mdpi.com This can help identify transition states, intermediates, and the rate-determining steps of complex transformations. mdpi.com For example, in rhodium-catalyzed cycloadditions, DFT calculations have been used to compare different potential pathways and explain the observed product distribution. mdpi.com Such computational studies can rationalize chemo-, regio-, and stereoselectivity, as demonstrated in the mechanistic investigation of vinylbenziodoxolone vinylations. diva-portal.org
Understanding the role of reaction conditions, such as solvent and additives, is another key area. Research on rhodium-catalyzed reactions has revealed the critical role of water in assisting proton transfer, which significantly alters the reaction outcome and energy barriers. mdpi.com Future studies on triazene chemistry will need to systematically investigate these effects to gain full control over reactivity.
Development of Novel Catalytic Systems for Triazene-Mediated Reactions
The development of new catalysts is essential for expanding the synthetic utility of this compound, enabling milder reaction conditions, higher efficiency, and improved selectivity.
Future research will likely focus on several key areas of catalysis:
Organocatalysis: The use of small organic molecules as catalysts offers advantages in terms of cost, sustainability, and low toxicity compared to traditional metal catalysts. danlehnherr.com Chiral N-heterocyclic carbenes (NHCs) and hydrogen-bond donor catalysts are promising candidates for developing asymmetric transformations involving triazene derivatives. danlehnherr.comfrontiersin.org
Photoredox Catalysis: This approach uses light to drive chemical reactions, often under very mild conditions. frontiersin.org The combination of a photocatalyst with a metal or organocatalyst in dual catalytic systems has proven effective for a range of challenging transformations and could be applied to triazene chemistry to unlock novel reactivity. diva-portal.orgfrontiersin.org
Hybrid and Cooperative Catalysis: Systems that combine multiple catalysts to work in unison can achieve transformations not possible with a single catalyst. frontiersin.org Research into multi-catalyst processes, such as those combining photoredox, hydrogen atom transfer (HAT), and organocatalysis, could lead to the synthesis of highly complex chiral molecules derived from triazenes. frontiersin.org
Heterogeneous Catalysis: The development of solid-supported catalysts, such as metal complexes grafted onto materials like SBA-15 silica (B1680970), offers benefits in terms of catalyst recovery and reuse. mdpi.com Such systems could be designed for specific triazene transformations, facilitating more sustainable industrial processes.
| Catalyst Type | Example Catalyst/System | Potential Transformation for Triazenes | Key Advantage |
| Organocatalysis | Chiral N-Heterocyclic Carbenes (NHCs) frontiersin.org | Asymmetric functionalization | Metal-free, enantioselective danlehnherr.com |
| Photoredox Catalysis | Iridium or Ruthenium complexes frontiersin.org | Radical-mediated additions/cycloadditions | Mild conditions, novel reactivity |
| Dual Catalysis | Photoredox catalyst + Transition metal catalyst frontiersin.org | Asymmetric cross-coupling reactions | Access to complex chiral structures |
| Heterogeneous Catalysis | Ru(II) complex on SBA-15 silica mdpi.com | Cycloaddition reactions | Catalyst recyclability, process efficiency |
Computational Design and Prediction of Novel this compound-Based Reactivity
Computational chemistry is transitioning from an explanatory tool to a predictive one. Future research will increasingly rely on computational methods to design novel this compound derivatives and predict their reactivity and properties before their synthesis.
The use of Density Functional Theory (DFT) is well-established for predicting molecular structures, heats of formation, and detonation properties of energetic materials, a field where triazene derivatives are of interest. researchgate.netmdpi.com These methods can be used to screen libraries of virtual compounds to identify candidates with desired properties, such as high energy density and thermal stability. mdpi.com For example, by calculating detonation velocities and pressures, researchers can prioritize the synthesis of the most promising energetic compounds. mdpi.com
The development of predictive models for reactivity can significantly accelerate research. By combining DFT calculations with microkinetic modeling, it is possible to predict the turnover frequency (TOF) of a catalyst for a given reaction. d-nb.info This framework allows for the computational screening of catalysts and the identification of optimal catalyst structures for specific triazene transformations. Furthermore, understanding intermolecular interactions through techniques like Hirshfeld surface analysis can provide insights into the crystal packing and sensitivity of energetic derivatives. researchgate.net
Integration of this compound Chemistry with Emerging Fields of Chemical Synthesis
The true potential of this compound chemistry will be realized through its integration with other rapidly advancing areas of science and technology.
Materials Science: Triazene derivatives are building blocks for energetic materials. researchgate.netresearchgate.net Future work will focus on creating advanced materials with tailored properties, potentially integrating triazene units into polymeric or framework structures to enhance stability and performance. The synthesis of triazoles, which are known for their applications in materials science, presents a clear intersection point. nih.gov
Medicinal Chemistry and Drug Delivery: The triazene scaffold and its derivatives, particularly triazoles, are important in pharmacology. nih.govresearchgate.net Research will focus on designing and synthesizing triazene-based prodrugs. For example, silicate (B1173343) prodrugs have been developed to improve the solubility and delivery of anticancer drugs. umn.edu A similar strategy could be applied to triazene-containing therapeutic agents. Furthermore, the development of block co-polymers for nanoparticle drug delivery offers a platform to encapsulate and target triazene-based drugs. umn.edu
Bio-orthogonal Chemistry: This field involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The development of triazene derivatives with bio-orthogonal handles could enable their use in chemical biology for applications like protein labeling and imaging. Methodologies for the site-specific incorporation of bio-orthogonal motifs, such as aldehydes or aryl diazonium cations, into proteins for immobilization on surfaces could be adapted for triazene-based probes. whiterose.ac.uk
Flow Chemistry: Continuous flow processing offers significant advantages over traditional batch chemistry in terms of safety, scalability, and control. The synthesis of diazonium salts, precursors to triazenes, has been successfully demonstrated in multistep continuous flow systems. cardiff.ac.uk Future research will likely see the development of integrated flow processes for the synthesis and subsequent functionalization of this compound derivatives, enabling safer and more efficient production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
